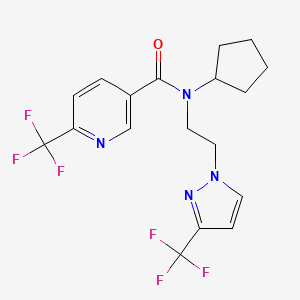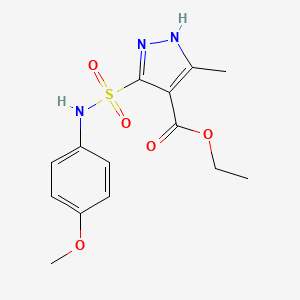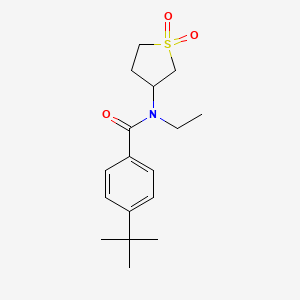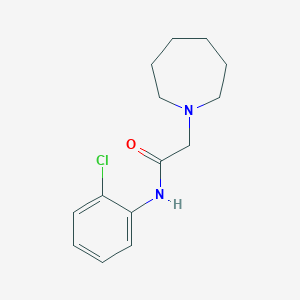
Platycoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platycoside E is a triterpenoid saponin compound primarily found in the roots of Platycodon grandiflorum, commonly known as balloon flower. This compound is part of a larger group of platycosides, which are known for their diverse pharmacological activities. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Biochemical Analysis
Biochemical Properties
Platycoside E can be enzymatically converted to platycodin D via β-D-glucosidase hydrolysis . This interaction with β-D-glucosidase, an enzyme that breaks down glycosidic bonds, is a key aspect of its biochemical role .
Cellular Effects
Platycodin D is known for its various nutraceutical activities, which could imply potential cellular impacts of this compound .
Molecular Mechanism
The molecular mechanism of this compound largely involves its conversion to platycodin D. This process is facilitated by the enzyme β-D-glucosidase, which hydrolyzes the sugar moieties of this compound, transforming it into platycodin D .
Temporal Effects in Laboratory Settings
Research on the temporal effects of this compound in laboratory settings is limited. Its stability and potential long-term effects on cellular function could be inferred from studies on platycodin D, its derivative .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of platycodin D, with β-D-glucosidase playing a crucial role in this process
Preparation Methods
Synthetic Routes and Reaction Conditions: Platycoside E can be synthesized through enzymatic hydrolysis of its precursor compounds. The enzymatic preparation involves the use of glycoside hydrolases, such as snailase, which can transform deapio-platycoside E and this compound into their respective products with high conversion efficiency . The optimal conditions for this enzymatic reaction include a temperature of 43°C, an enzyme load of 15%, and a reaction time of 22 hours .
Industrial Production Methods: Industrial production of platycosides, including this compound, often involves extraction from the roots of Platycodon grandiflorum. The extraction process typically includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to column chromatography for purification . High-speed counter-current chromatography has also been employed for the comprehensive separation of platycosides .
Chemical Reactions Analysis
Types of Reactions: Platycoside E undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The hydrolysis of this compound can be catalyzed by β-glucosidase, leading to the formation of platycodin D . Oxidation reactions can modify the functional groups on the platycoside molecule, potentially altering its bioactivity .
Common Reagents and Conditions:
Hydrolysis: β-glucosidase enzyme, optimal pH 6.0, temperature 40°C.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products:
Hydrolysis: Platycodin D.
Oxidation: Various oxidized derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive saponins.
Biology: Studied for its role in modulating cellular processes and gene expression.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Platycoside E exerts its effects through multiple molecular pathways. It has been shown to inhibit the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . This compound also affects gene expression related to apoptosis and cell proliferation, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Platycoside E is structurally similar to other platycosides, such as platycodin D and platycoside D. it is unique in its specific sugar moieties and glycosidic linkages, which contribute to its distinct bioactivity . Similar compounds include:
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112O38/c1-25-50(103-57-49(90)51(30(76)18-94-57)104-61-53(91)68(93,23-73)24-98-61)44(85)48(89)58(99-25)105-52-37(78)29(75)17-95-60(52)107-62(92)69-12-11-63(2,3)13-27(69)26-7-8-34-64(4)14-28(74)54(67(21-71,22-72)35(64)9-10-65(34,5)66(26,6)15-36(69)77)106-59-47(88)43(84)40(81)33(102-59)20-97-56-46(87)42(83)39(80)32(101-56)19-96-55-45(86)41(82)38(79)31(16-70)100-55/h7,25,27-61,70-91,93H,8-24H2,1-6H3/t25-,27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51-,52+,53-,54-,55+,56+,57-,58-,59-,60-,61-,64+,65+,66+,68+,69+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSYJZBVJYXHEK-SNQGWRGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)


![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)


![3-{4-[4-(2-carboxyethyl)phenoxy]phenyl}propanoic acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)




![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/new.no-structure.jpg)
